molecular formula C20H17ClN2O3 B6024571 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide

Cat. No. B6024571
M. Wt: 368.8 g/mol
InChI Key: FJOADYABXSXZSK-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide, also known as BZLF2, is a small molecule inhibitor that has been widely used in scientific research. BZLF2 is a potent inhibitor of the Notch signaling pathway, which plays an important role in cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors. Notch receptors are transmembrane proteins that are activated by ligand binding. Upon ligand binding, Notch receptors undergo proteolytic cleavage, which releases the intracellular domain of Notch (ICN) from the membrane. ICN translocates to the nucleus, where it interacts with transcription factors and regulates gene expression. This compound prevents the cleavage of Notch receptors, which prevents the release of ICN and its subsequent translocation to the nucleus.
Biochemical and physiological effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis plays an important role in tumor growth and metastasis. This compound has also been shown to inhibit the differentiation of neural stem cells, which has potential implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide is a potent and selective inhibitor of the Notch signaling pathway. This compound has been shown to have low toxicity in vitro and in vivo. However, the use of this compound in lab experiments has some limitations. This compound is a small molecule inhibitor, which may have limited tissue penetration and bioavailability. In addition, the use of this compound in animal studies may be limited by its short half-life and rapid clearance.

Future Directions

There are several future directions for the use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide in scientific research. One potential direction is the use of this compound in combination with other drugs to enhance its anti-tumor effects. Another potential direction is the development of more potent and selective Notch inhibitors. In addition, the use of this compound in the treatment of neurodegenerative diseases warrants further investigation. Finally, the use of this compound in combination with immunotherapy may have potential implications for the treatment of cancer.

Synthesis Methods

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of 2-chlorobenzylamine with pyrrolidine-3,5-dione, followed by the reaction of the resulting intermediate with 2-(bromomethyl)benzofuran-5-carboxylic acid. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis of this compound has been reported in several scientific publications.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide has been widely used in scientific research to study the Notch signaling pathway. The Notch signaling pathway plays a critical role in cell fate determination, differentiation, and proliferation. Aberrant Notch signaling has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has been shown to inhibit Notch signaling by blocking the cleavage of Notch receptors, which prevents the release of the intracellular domain of Notch and its subsequent translocation to the nucleus.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-16-7-3-1-6-14(16)11-23-12-15(10-19(23)24)22-20(25)18-9-13-5-2-4-8-17(13)26-18/h1-9,15H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOADYABXSXZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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